molecular formula C11H16INO2 B13782735 Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- CAS No. 99665-04-0

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)-

Cat. No.: B13782735
CAS No.: 99665-04-0
M. Wt: 321.15 g/mol
InChI Key: BGMZUEKZENQUJY-ZETCQYMHSA-N
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Description

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- is a chemical compound with a complex structureThe compound’s molecular formula is C11H16INO2, and it has a molecular weight of 321.158 g/mol .

Preparation Methods

The synthesis of Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- can be compared with similar compounds such as:

Properties

CAS No.

99665-04-0

Molecular Formula

C11H16INO2

Molecular Weight

321.15 g/mol

IUPAC Name

(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1

InChI Key

BGMZUEKZENQUJY-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N

Origin of Product

United States

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